molecular formula C16H20N4O B2379451 N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide CAS No. 2418714-44-8

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B2379451
CAS No.: 2418714-44-8
M. Wt: 284.363
InChI Key: VADYKWPOUVEKIU-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclopropyl group, a methylpyridinyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a cyanide source under controlled conditions.

    Attachment of the Methylpyridinyl Group: The next step involves the coupling of the cyanocyclopropyl intermediate with a 3-methylpyridine derivative using a suitable coupling reagent.

    Formation of the Piperidine Carboxamide Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-(1-Cyanocyclopropyl)-1-(2-methylpyridin-4-yl)piperidine-4-carboxamide
  • N-(1-Cyanocyclopropyl)-1-(3-ethylpyridin-4-yl)piperidine-4-carboxamide

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-10-18-7-2-14(12)20-8-3-13(4-9-20)15(21)19-16(11-17)5-6-16/h2,7,10,13H,3-6,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADYKWPOUVEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCC(CC2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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